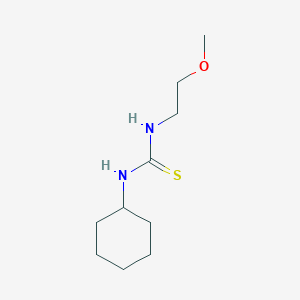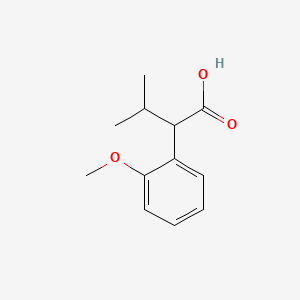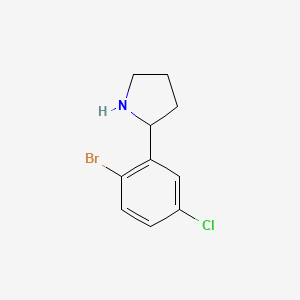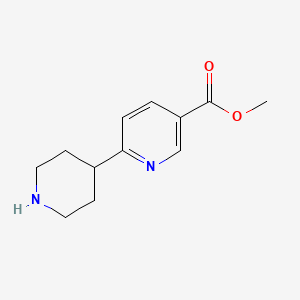![molecular formula C27H21ClN2O3 B12447569 N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide](/img/structure/B12447569.png)
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring, a chloronaphthalene moiety, and a propan-2-yloxybenzamide group, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Chloronaphthalene Introduction: The chloronaphthalene moiety is introduced via electrophilic aromatic substitution reactions, where naphthalene is chlorinated using reagents like chlorine gas or N-chlorosuccinimide.
Coupling Reactions: The final step involves coupling the benzoxazole and chloronaphthalene intermediates with 3-(propan-2-yloxy)benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: The chloronaphthalene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with Pd/C, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of benzoxazole derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives from nitro groups.
Substitution: Formation of substituted naphthalene derivatives.
科学研究应用
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.
Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
Naphthalene Derivatives: Compounds like 1-chloronaphthalene and 2-chloronaphthalene share structural similarities.
Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole and 2-mercaptobenzoxazole have similar core structures.
Uniqueness
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide is unique due to the combination of its structural components, which confer distinct chemical and biological properties
属性
分子式 |
C27H21ClN2O3 |
|---|---|
分子量 |
456.9 g/mol |
IUPAC 名称 |
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C27H21ClN2O3/c1-16(2)32-19-7-3-6-17(14-19)26(31)29-18-12-13-25-24(15-18)30-27(33-25)22-10-4-9-21-20(22)8-5-11-23(21)28/h3-16H,1-2H3,(H,29,31) |
InChI 键 |
LPNSJEUZGGUMOS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC5=C4C=CC=C5Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] decanoate](/img/structure/B12447491.png)

![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}benzoic acid](/img/structure/B12447502.png)

![2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine](/img/structure/B12447522.png)
![2-({(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}amino)-4-tert-butylphenol](/img/structure/B12447523.png)

![2-[(E)-N-Benzyl-C-[5-(trifluoromethyl)-1H-triazol-4-yl]carbonimidoyl]-4-methyl-phenol](/img/structure/B12447529.png)

![N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclohexyl]-4-methoxyaniline](/img/structure/B12447543.png)
![1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12447551.png)



